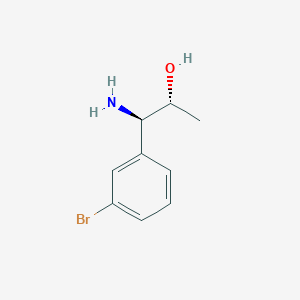

(1R,2R)-1-Amino-1-(3-bromophenyl)propan-2-OL

Description

(1R,2R)-1-Amino-1-(3-bromophenyl)propan-2-OL is a chiral β-amino alcohol featuring a 3-bromophenyl substituent. Its stereochemistry (1R,2R) is critical for biological interactions, as enantiomeric pairs often exhibit divergent pharmacological profiles. The compound’s structure comprises a hydroxyl group at position 2 and an amino group at position 1 of the propanol backbone, with a bromine atom at the meta position of the aromatic ring.

Properties

Molecular Formula |

C9H12BrNO |

|---|---|

Molecular Weight |

230.10 g/mol |

IUPAC Name |

(1R,2R)-1-amino-1-(3-bromophenyl)propan-2-ol |

InChI |

InChI=1S/C9H12BrNO/c1-6(12)9(11)7-3-2-4-8(10)5-7/h2-6,9,12H,11H2,1H3/t6-,9+/m1/s1 |

InChI Key |

PAGDUQZADLZDNJ-MUWHJKNJSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C1=CC(=CC=C1)Br)N)O |

Canonical SMILES |

CC(C(C1=CC(=CC=C1)Br)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-1-Amino-1-(3-bromophenyl)propan-2-OL typically involves the following steps:

Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 3-bromobenzaldehyde and a chiral amine.

Reduction: The aldehyde group of 3-bromobenzaldehyde is reduced to the corresponding alcohol using a reducing agent like sodium borohydride.

Amination: The resulting alcohol is then subjected to amination using a chiral amine under controlled conditions to obtain the desired this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (1R,2R)-1-Amino-1-(3-bromophenyl)propan-2-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether.

Substitution: Sodium azide in dimethylformamide.

Major Products:

Oxidation: (1R,2R)-1-Amino-1-(3-bromophenyl)propan-2-one.

Reduction: (1R,2R)-1-Amino-1-(3-bromophenyl)propan-2-amine.

Substitution: (1R,2R)-1-Amino-1-(3-azidophenyl)propan-2-OL.

Scientific Research Applications

(1R,2R)-1-Amino-1-(3-bromophenyl)propan-2-OL has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (1R,2R)-1-Amino-1-(3-bromophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups enable the compound to form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity and function. The bromophenyl group contributes to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations:

- Halogen Effects : Bromine’s larger atomic radius and polarizability likely increase density and boiling point compared to chlorine and fluorine analogs. For instance, the bromo analog’s estimated boiling point (~340°C) exceeds the fluoro derivative (307.7°C) but is lower than the 4-chloro-3-methoxy compound (362.3°C), where methoxy’s electron-donating nature enhances intermolecular forces .

- Electronic Effects: Electron-withdrawing substituents (e.g., Br, Cl) may enhance the amino group’s basicity slightly, as seen in the consistent pKa range (~12.4–12.45) across analogs.

Biological Activity

(1R,2R)-1-Amino-1-(3-bromophenyl)propan-2-OL is a chiral compound with significant potential in medicinal chemistry due to its unique structural characteristics. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : C₉H₁₂BrNO

- Molecular Weight : Approximately 230.10 g/mol

The structure includes an amino group, a hydroxyl group, and a brominated phenyl ring, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The amino group facilitates hydrogen bonding with enzymes and receptors, while the bromophenyl moiety engages in hydrophobic interactions . These interactions can modulate enzyme activity or receptor binding, suggesting potential therapeutic applications.

Enzyme Interaction Studies

Research indicates that this compound can influence the activity of specific enzymes. For example:

- Enzyme Modulation : The compound has been shown to enhance or inhibit the activity of certain enzymes involved in metabolic pathways.

Case Studies

Several studies have highlighted its pharmacological potential:

- Antioxidant Activity : In vitro studies demonstrated that the compound exhibits antioxidant properties, potentially protecting cells from oxidative stress.

- Neuroprotective Effects : Research has indicated that the compound may have neuroprotective effects in models of neurodegenerative diseases, possibly through modulation of glutamate receptors .

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented in the table below:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| (1S,2R)-1-Amino-1-(3-bromophenyl)propan-2-OL | C₉H₁₂BrNO | Enantiomer with different stereochemistry | Different pharmacological effects |

| (1S,2R)-1-Amino-1-(4-bromophenyl)propan-2-OL | C₉H₁₂BrNO | Bromine at 4-position | Variation in reactivity |

| (1S,2R)-1-Amino-1-(3-chlorophenyl)propan-2-OL | C₉H₁₂ClNO | Chlorine substitution | Different binding affinity |

This table illustrates how variations in structure can lead to significant differences in biological activity.

Potential Therapeutic Applications

Given its biological activities, this compound is being explored for various therapeutic applications:

- Drug Development : Its unique properties make it a candidate for developing new drugs targeting specific enzymes or receptors.

- Pharmacology : It may serve as a lead compound for further modifications to enhance efficacy and selectivity against specific targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.